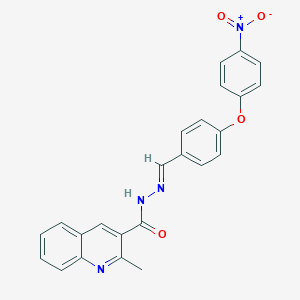
N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as NPBQ, is a synthetic compound that has been widely studied for its potential applications in various fields of research. It belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide has been studied extensively for its potential applications in various fields of research. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, this compound has shown promising results in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.
Mecanismo De Acción
The mechanism of action of N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. In vivo studies have shown that it can inhibit the growth of tumors in animal models and reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. Moreover, its selectivity towards certain enzymes and proteins makes it a valuable tool for studying specific cellular processes. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for the research on N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide. One possible direction is the development of new derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in various cellular processes. Finally, the potential applications of this compound in the field of organic electronics need to be explored further.
Métodos De Síntesis
The synthesis of N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide involves the condensation reaction between 2-methyl-3-quinolinecarboxylic acid hydrazide and 4-nitrophenylacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained as a yellow crystalline solid with a high yield.
Propiedades
Fórmula molecular |
C24H18N4O4 |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-[4-(4-nitrophenoxy)phenyl]methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C24H18N4O4/c1-16-22(14-18-4-2-3-5-23(18)26-16)24(29)27-25-15-17-6-10-20(11-7-17)32-21-12-8-19(9-13-21)28(30)31/h2-15H,1H3,(H,27,29)/b25-15+ |
Clave InChI |
DPCXHPUXQRBVPD-MFKUBSTISA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)



![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)

